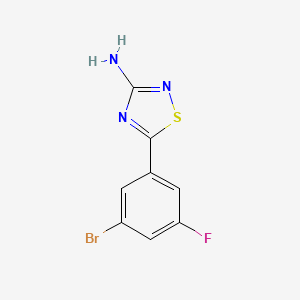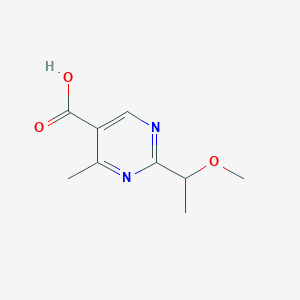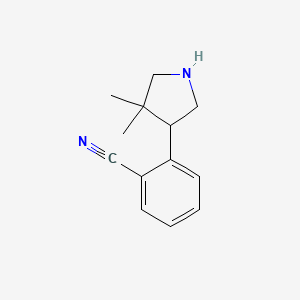![molecular formula C10H10N2O B13214245 6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13214245.png)
6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl(prop-2-yn-1-yl)amino group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with copper(II) chloride and isoamyl nitrite in anhydrous acetonitrile . This reaction proceeds under mild conditions and yields the desired compound after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring and the methyl(prop-2-yn-1-yl)amino group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a heterocyclic structure and exhibit a wide range of biological activities.
Indole derivatives: Indole compounds also have a heterocyclic core and are known for their diverse pharmacological properties.
Uniqueness
6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications. Its combination of an aldehyde group and a methyl(prop-2-yn-1-yl)amino group provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-[methyl(prop-2-ynyl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-3-6-12(2)10-5-4-9(8-13)7-11-10/h1,4-5,7-8H,6H2,2H3 |
InChI Key |
IDMOKFDKTTYHHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine](/img/structure/B13214172.png)
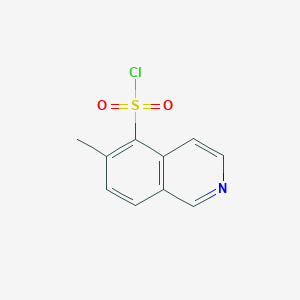
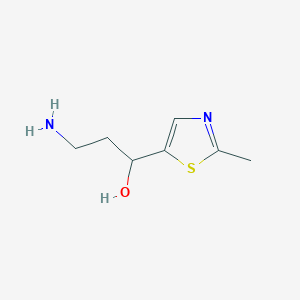
![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide hydrochloride](/img/structure/B13214195.png)
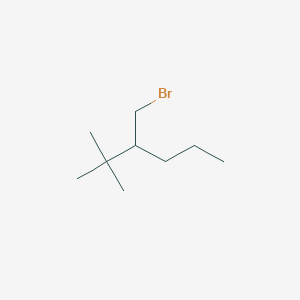
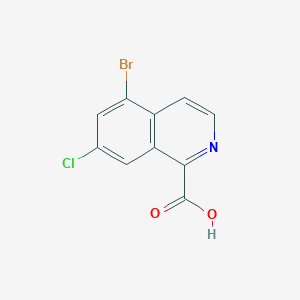
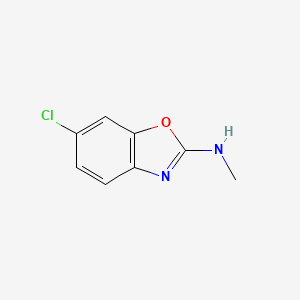
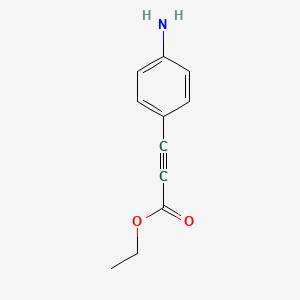
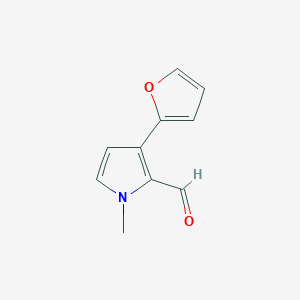
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine](/img/structure/B13214229.png)

